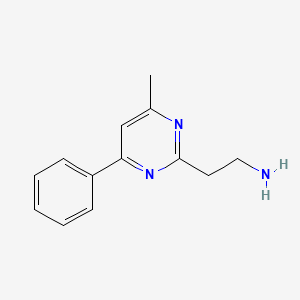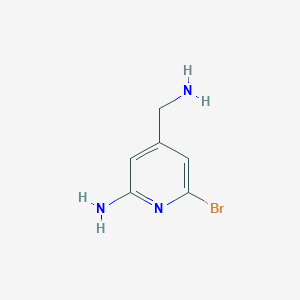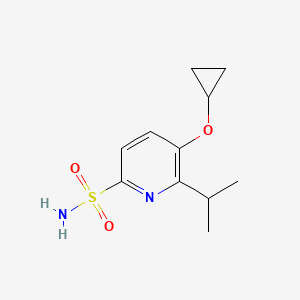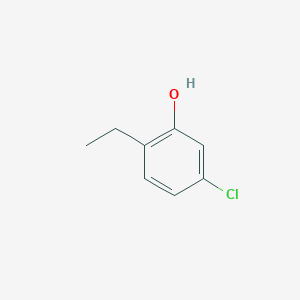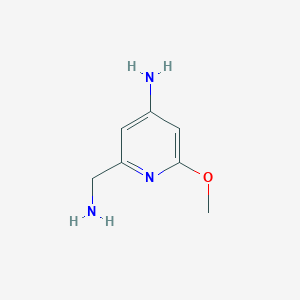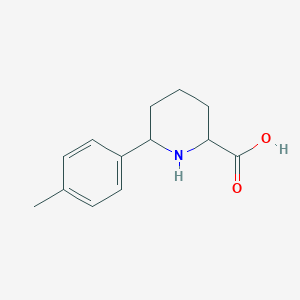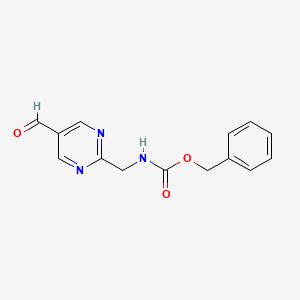
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate is an organic compound that features a benzyl carbamate group attached to a pyrimidine ring with a formyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with 5-formylpyrimidine-2-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Benzyl ((5-carboxypyrimidin-2-yl)methyl)carbamate.
Reduction: Benzyl ((5-hydroxymethylpyrimidin-2-yl)methyl)carbamate.
Substitution: Various benzyl-substituted carbamates depending on the substituent used.
Aplicaciones Científicas De Investigación
Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for understanding enzyme specificity and mechanism.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate involves its interaction with biological molecules through its carbamate and formyl groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Benzyl carbamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
5-Formylpyrimidine-2-ylmethanol: Lacks the carbamate group, limiting its applications in enzyme studies and drug design.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: A similar compound with different substituents, used in anti-fibrotic research.
Uniqueness: Benzyl ((5-formylpyrimidin-2-yl)methyl)carbamate is unique due to the presence of both the formyl and carbamate groups, which confer distinct reactivity and binding properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
benzyl N-[(5-formylpyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H13N3O3/c18-9-12-6-15-13(16-7-12)8-17-14(19)20-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,19) |
Clave InChI |
BNAOKWSOHPGYHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


